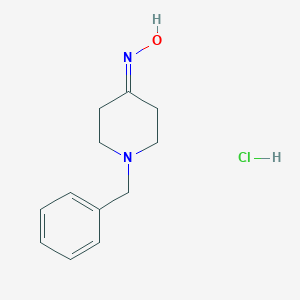

1-Benzyl-piperidin-4-one oxiMe hydrochlorid

描述

BenchChem offers high-quality 1-Benzyl-piperidin-4-one oxiMe hydrochlorid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-piperidin-4-one oxiMe hydrochlorid including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-(1-benzylpiperidin-4-ylidene)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c15-13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-5,15H,6-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTVKZDKBPFSGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=NO)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 1-Benzyl-piperidin-4-one oxime Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Benzyl-piperidin-4-one oxime hydrochloride, a versatile heterocyclic compound with significant potential in medicinal chemistry. We will delve into its chemical properties, provide a detailed synthesis protocol for the free base and its conversion to the hydrochloride salt, and explore its characterization and potential therapeutic applications.

Core Compound Profile

1-Benzyl-piperidin-4-one oxime hydrochloride is the hydrochloride salt of 1-Benzyl-piperidin-4-one oxime. The addition of hydrochloric acid increases the compound's polarity and aqueous solubility, which can be advantageous for certain biological and pharmaceutical applications.

Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | 1-Benzyl-piperidin-4-one oxime hydrochloride | N/A |

| Synonyms | N-(1-Benzylpiperidin-4-ylidene)hydroxylamine hydrochloride | [1] |

| Molecular Formula | C₁₂H₁₇ClN₂O | Calculated |

| Molecular Weight | 240.73 g/mol | Calculated |

| CAS Number (Free Base) | 949-69-9 | [1] |

| Appearance (Free Base) | White crystalline powder | [2] |

| Storage (Free Base) | Inert atmosphere, 2-8°C | [3] |

Note: The molecular formula and weight for the hydrochloride salt are calculated based on the properties of the free base.

Synthesis and Mechanism

The synthesis of 1-Benzyl-piperidin-4-one oxime hydrochloride is a two-step process that begins with the formation of the free base, 1-Benzyl-piperidin-4-one oxime, from its precursor, 1-Benzyl-4-piperidone. This is followed by the conversion of the oxime to its hydrochloride salt.

Synthesis of 1-Benzyl-piperidin-4-one oxime (Free Base)

The formation of the oxime involves the condensation reaction of 1-Benzyl-4-piperidone with hydroxylamine hydrochloride in the presence of a weak base, such as sodium acetate. The nitrogen of the hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the piperidone. This is followed by dehydration to yield the oxime.

A detailed protocol for the synthesis of the free base has been described by Sundaresan et al. (2019).[4]

-

Reaction Setup: In a round-bottom flask, dissolve 1-Benzyl-4-piperidone (0.01 mol) in methanol (45 ml).

-

Addition of Reagents: To the boiling solution, add a small amount of sodium acetate followed by hydroxylamine hydrochloride (0.01 mol) dissolved in methanol.

-

Reflux: Stir the reaction mixture and reflux for 4 hours on a water bath. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: After cooling, the solid product is filtered and recrystallized from methanol to obtain the pure 1-Benzyl-piperidin-4-one oxime.

Conversion to Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is achieved by treating a solution of the oxime with hydrochloric acid. The basic nitrogen atom of the piperidine ring is protonated by the acid, forming the corresponding ammonium chloride salt.

-

Dissolution: Dissolve the purified 1-Benzyl-piperidin-4-one oxime in a suitable organic solvent, such as diethyl ether or isopropanol.

-

Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a compatible solvent) to the stirred oxime solution.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: The precipitate is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Characterization and Analytical Profile

The structural integrity of the synthesized 1-Benzyl-piperidin-4-one oxime is confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Benzyl-piperidin-4-one oxime exhibits characteristic absorption bands that confirm the presence of key functional groups.[4]

-

O-H stretch: A broad band in the region of 3400 cm⁻¹ corresponds to the hydroxyl group of the oxime.

-

C=N stretch: An absorption band around 1650 cm⁻¹ is indicative of the carbon-nitrogen double bond of the oxime.

-

N-O stretch: Bands observed around 939 cm⁻¹ can be attributed to the nitrogen-oxygen single bond.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed molecular structure.

-

¹H NMR: The proton NMR spectrum provides information on the different types of protons and their neighboring environments. Characteristic signals for the benzyl group protons, the piperidine ring protons, and the oxime hydroxyl proton would be expected.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include those for the aromatic carbons of the benzyl group, the aliphatic carbons of the piperidine ring, and the C=N carbon of the oxime.

For a derivative, 1-benzylpiperidin-4-one O-2-bromobenzyl oxime, detailed ¹H and ¹³C NMR data have been reported, which can serve as a reference for interpreting the spectra of the parent oxime.[5]

Therapeutic Potential and Applications in Drug Development

The piperidin-4-one scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3]

Antimitotic and Anticancer Activity

Research has demonstrated that 1-Benzyl-piperidin-4-one oxime exhibits significant antimitotic activity.[4] In a study by Sundaresan et al. (2019), the compound was shown to inhibit cell division in Allium cepa root meristematic cells, suggesting its potential as an anticancer agent.[4][6][7]

Antimicrobial Properties

The broader class of piperidin-4-one oximes has been investigated for their antimicrobial properties. These compounds have the potential to be developed into new antibacterial and antifungal agents.

Precursor for Bioactive Molecules

1-Benzyl-4-piperidone, the precursor to the oxime, is a key intermediate in the synthesis of various pharmaceutical compounds.[8][9] Notably, it is used in the development of menin inhibitors, which are being investigated for the treatment of acute leukemia.[8] This highlights the importance of the 1-benzylpiperidine scaffold in designing targeted therapies.

Safety and Handling

For detailed safety and handling information, it is recommended to consult the Safety Data Sheet (SDS) for 1-Benzyl-4-piperidone, the precursor compound.[10] General precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

1-Benzyl-piperidin-4-one oxime hydrochloride is a compound with significant promise for further investigation in drug discovery and development. Its straightforward synthesis, coupled with the demonstrated biological activities of the parent oxime and related piperidin-4-one derivatives, makes it an attractive scaffold for the design of novel therapeutic agents. Further research into its specific mechanisms of action and in vivo efficacy is warranted to fully explore its therapeutic potential.

References

-

SIELC Technologies. (2018, May 16). 1-Benzyl-4-piperidone oxime. [Link]

- Moreno-Fuquen, R., Loaiza, A. E., Diaz-Velandia, J., Kennedy, A. R., & Morrison, C. A. (2012). 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3169.

-

Inxight Drugs. 1-Benzyl-4-piperidone oxime. [Link]

- Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236.

-

1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods. (2024, September 18). LinkedIn. [Link]

-

Theorem Chemical. 1-benzyl-4-piperidone oxime cas 949-69-9. [Link]

-

Pharmaffiliates. CAS No : 949-69-9| Chemical Name : 1-Benzyl-4-piperidinone Oxime. [Link]

-

Wikipedia. 4-Benzylpiperidine. [Link]

-

Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Semantic Scholar. [Link]

-

Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics. [Link]

Sources

- 1. 1-Benzyl-4-piperidone oxime | SIELC Technologies [sielc.com]

- 2. 1-benzyl-4-piperidone oxime cas 949-69-9 | Theorem Chemical [m.theoremchem.com]

- 3. 949-69-9|1-Benzylpiperidin-4-one oxime|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. jddtonline.info [jddtonline.info]

- 8. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

- 9. 1-Benzyl-4-piperidone, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 10. chemicalbook.com [chemicalbook.com]

A Senior Application Scientist's Guide to 1-Benzyl-piperidin-4-one Oxime: Free Base vs. Hydrochloride Salt

Introduction: A Tale of Two Forms

In the landscape of pharmaceutical research and synthetic chemistry, 1-Benzyl-piperidin-4-one oxime is a versatile intermediate, finding application in the synthesis of various biologically active molecules.[1][2] Its utility, however, is not monolithic and is critically dependent on the form in which it is used: the free base or its hydrochloride salt. The choice between these two forms is not trivial; it is a decision guided by a deep understanding of their distinct physicochemical properties, which in turn dictate their handling, reactivity, and suitability for specific applications. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, aims to elucidate the core differences between 1-Benzyl-piperidin-4-one oxime free base and its hydrochloride salt, providing the technical insights necessary to make informed decisions in a laboratory and developmental setting.

The Fundamental Divergence: Structure and its Physicochemical Consequences

The primary distinction between the free base and the hydrochloride salt lies in the protonation state of the tertiary amine within the piperidine ring. The free base possesses a lone pair of electrons on the nitrogen atom, rendering it basic and lipophilic. In contrast, the hydrochloride salt is formed by the reaction of the free base with hydrochloric acid, leading to the protonation of the piperidine nitrogen and the formation of a quaternary ammonium salt with a chloride counter-ion.[3] This seemingly subtle structural modification has profound implications for the compound's properties.

Diagram 1: Equilibrium between 1-Benzyl-piperidin-4-one Oxime Free Base and its Hydrochloride Salt

Caption: The interconversion between the free base and hydrochloride salt.

Comparative Physicochemical Properties

The protonation of the piperidine nitrogen in the hydrochloride salt introduces an ionic character that dramatically alters its physical properties compared to the neutral free base.

| Property | 1-Benzyl-piperidin-4-one Oxime (Free Base) | 1-Benzyl-piperidin-4-one Oxime Hydrochloride | Rationale |

| Molecular Formula | C₁₂H₁₆N₂O[4] | C₁₂H₁₇ClN₂O | Addition of HCl |

| Molecular Weight | 204.27 g/mol [4] | 240.73 g/mol | Addition of HCl |

| Appearance | Typically a solid[5] | Crystalline solid | Ionic compounds form well-defined crystal lattices. |

| Melting Point | Data not consistently available, precursor melts around 35°C[6] | Expected to be significantly higher than the free base | Stronger intermolecular ionic forces in the salt require more energy to overcome. |

| Solubility in Water | Generally insoluble[6] | Expected to be soluble | The ionic nature of the salt allows for favorable interactions with polar water molecules.[3] |

| Solubility in Organic Solvents | Soluble in solvents like ethanol, methanol, and DMSO[6] | Generally less soluble in non-polar organic solvents compared to the free base | The increased polarity of the salt reduces its affinity for non-polar environments. |

| Stability | Susceptible to oxidation at the lone pair of the nitrogen[7] | Generally more stable, with the protonated nitrogen being less prone to oxidation.[7] The oxime functionality itself can be sensitive to acids.[8] | Protonation of the nitrogen lone pair reduces its reactivity. |

| Hygroscopicity | Less hygroscopic | Can be hygroscopic, especially if amorphous | Salts have a tendency to absorb moisture from the atmosphere. |

Practical Implications in a Research and Development Setting

The choice between the free base and the hydrochloride salt is dictated by the specific requirements of the intended application, from chemical synthesis to biological assays.

In the Synthetic Arena: A Matter of Reactivity and Handling

In organic synthesis, the free base is often the preferred form for reactions where the piperidine nitrogen acts as a nucleophile or a base. The presence of the acidic proton in the hydrochloride salt can interfere with or inhibit base-catalyzed reactions.

However, the hydrochloride salt offers advantages in terms of handling and purification. Its typically crystalline nature facilitates purification by recrystallization, leading to a higher purity product. Furthermore, the salt form is generally more stable and has a longer shelf life, being less susceptible to degradation.[7]

Workflow 1: Interconversion of Free Base and Hydrochloride Salt

Caption: General workflow for the interconversion between the free base and hydrochloride salt.

In Drug Development and Biological Assays: The Solubility and Bioavailability Imperative

For biological testing and formulation development, the hydrochloride salt is almost invariably the form of choice. The enhanced aqueous solubility of the salt is crucial for preparing stock solutions for in vitro assays and for achieving adequate bioavailability in vivo.[3] Many amine-containing drugs are formulated as hydrochloride salts to improve their dissolution and absorption characteristics.[9]

When conducting biological assays, it is critical to consider the pH of the medium. In a buffered solution, the hydrochloride salt will exist in equilibrium with the free base, and the ratio of the two forms will be determined by the pKa of the compound and the pH of the buffer. This equilibrium can influence the compound's interaction with its biological target.

Experimental Protocols

Protocol 1: Preparation of 1-Benzyl-piperidin-4-one Oxime Hydrochloride from the Free Base (General Procedure)

Causality: This protocol leverages the basicity of the piperidine nitrogen in the free base. The addition of a strong acid like HCl results in an acid-base reaction, forming the water-insoluble free base into a more polar, often crystalline, hydrochloride salt that can be precipitated from a suitable organic solvent.

Materials:

-

1-Benzyl-piperidin-4-one oxime (free base)

-

Anhydrous ethanol or diethyl ether

-

Hydrochloric acid solution in a compatible solvent (e.g., 2M HCl in diethyl ether)

-

Anhydrous diethyl ether (for washing)

Procedure:

-

Dissolve a known quantity of 1-Benzyl-piperidin-4-one oxime free base in a minimal amount of anhydrous ethanol or diethyl ether in a flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of the hydrochloric acid solution dropwise with continuous stirring.

-

Observe for the formation of a precipitate. If no precipitate forms immediately, continue stirring in the ice bath for 30-60 minutes. The flask may be gently scratched with a glass rod to induce crystallization.

-

Once precipitation is complete, collect the solid by vacuum filtration.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.

-

Dry the resulting white to off-white solid under vacuum to obtain 1-Benzyl-piperidin-4-one oxime hydrochloride.

Self-Validation: The successful formation of the salt can be confirmed by a significant increase in the melting point compared to the free base and by changes in the IR spectrum, such as the appearance of a broad N-H⁺ stretching band.

Protocol 2: Liberation of 1-Benzyl-piperidin-4-one Oxime Free Base from its Hydrochloride Salt (General Procedure)

Causality: This protocol utilizes a base to deprotonate the quaternary ammonium of the hydrochloride salt, regenerating the neutral free base. The free base, being less water-soluble, can then be extracted into an organic solvent.

Materials:

-

1-Benzyl-piperidin-4-one oxime hydrochloride

-

Deionized water

-

Saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution

-

Ethyl acetate or dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Brine (saturated NaCl solution)

Procedure:

-

Dissolve the 1-Benzyl-piperidin-4-one oxime hydrochloride in deionized water.

-

Cool the solution in an ice bath and slowly add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide with stirring until the pH of the solution is basic (pH 8-9, check with pH paper).

-

Transfer the aqueous solution to a separatory funnel and extract the free base with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine to remove any residual water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the 1-Benzyl-piperidin-4-one oxime free base.

Self-Validation: The successful conversion to the free base can be confirmed by its solubility in organic solvents and by comparing its TLC retention factor (Rf) and spectroscopic data (NMR, IR) with an authentic sample of the free base.

Conclusion: A Strategic Choice for Scientific Success

The decision to use 1-Benzyl-piperidin-4-one oxime as a free base or a hydrochloride salt is a critical one that can significantly impact the outcome of an experiment or a development program. The free base, with its nucleophilic nitrogen, is often the reactant of choice in organic synthesis. Conversely, the hydrochloride salt, with its enhanced stability and aqueous solubility, is better suited for purification, storage, and biological applications. A thorough understanding of the fundamental chemical and physical differences between these two forms, as outlined in this guide, empowers the researcher to make strategic choices, ensuring the efficiency, reproducibility, and ultimate success of their scientific endeavors.

References

-

1-Benzyl-4-piperidone - Solubility of Things. (n.d.). Retrieved February 22, 2024, from [Link]

- Moreno-Fuquen, R., Loaiza, A. E., Diaz-Velandia, J., Kennedy, A. R., & Morrison, C. A. (2012). 1-Benzylpiperidin-4-one O-(2-bromo-benzyl) oxime. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3039.

- Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236.

- Moreno-Fuquen, R., Loaiza, A. E., & Diaz-Velandia, J. (2012). 1-Benzylpiperidin-4-one 0-(2-bromo-benzyl) oxime. Pontificia Universidad Javeriana.

- Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Semantic Scholar.

- 1-Benzyl-4-piperidone oxime. (2018, May 16). SIELC Technologies.

- Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts.

- Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. (2024, June 30). ijprajournal.

- A method for the deprotonation of hydrochloride salts of peptide esters to free amin. (n.d.). CORE.

- Green Approach for Synthesis of Oximes by Using Natural Acids. (2024, April 4).

- Oximes – Knowledge and References. (n.d.). Taylor & Francis.

- LibreTexts. (2020, July 30). 15.13: Amines as Bases. Chemistry LibreTexts.

- A method for the deprotonation of hydrochloride salts of peptide esters to free amin. (n.d.). CORE.

- Titcomb, L. (2001, July 17). Synthesis of an N-heterocyclic carbene via deprotonation of an imidazolinium salt. ChemSpider.

- Why are organic amines often more stable as the HCl salt than in the free base form? (2015, August 24). Reddit.

- A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. (n.d.).

- Application Note – N-Heterocycle Form

- Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236.

- 1-BENZYL-4-PIPERIDINONE OXIME AldrichCPR. (n.d.). Sigma-Aldrich.

- 1-(2-Methoxypropoxy)-2-propanol Properties. (n.d.). EPA.

- Hydrochloride Salt Deproton

- 1-Benzyl-4-piperidinone Oxime. (n.d.).

- SAFETY D

- Worek, F., Szinicz, L., & Reiner, E. (1990). Study on the stability of the oxime HI 6 in aqueous solution. Archives of toxicology, 64(7), 585–589.

- A method for the preparation of the hydrochloride salt from the duloxetine base. (n.d.).

- Method for preparing 4-piperidyl piperidine. (n.d.).

- Smith, M. D., & Procter, D. J. (2015). Synthesis of 6- and 7-Membered N-Heterocycles Using α-Phenylvinylsulfonium Salts. Organic letters, 17(20), 5148–5151.

- Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236.

- Material Safety Data Sheet - N-Benzyl-4-piperidone. (n.d.). Cole-Parmer.

- Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023, September 7). Pharmaoffer.com.

-

N-Benzyl-4-piperidone. (n.d.). Chemsrc. Retrieved February 22, 2024, from [Link]

- Synthesis of N‐Heterocyclic Carbenes and Their Complexes by Chloronium Ion Abstraction from 2‐Chloroazolium Salts Using Electron‐Rich Phosphines. (n.d.). PMC.

-

2,2-Dimethoxypropane. (n.d.). In Wikipedia. Retrieved February 22, 2024, from [Link]

- Ng, T. (2010).

- 2,2-DIMETHOXYPROPANE. (n.d.). Multichem.

Sources

- 1. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 2. 949-69-9|1-Benzylpiperidin-4-one oxime|BLD Pharm [bldpharm.com]

- 3. Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Benzyl-4-piperidone oxime | SIELC Technologies [sielc.com]

- 5. 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. reddit.com [reddit.com]

- 8. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uwaterloo.ca [uwaterloo.ca]

Application Note: High-Fidelity Reduction of 1-Benzyl-piperidin-4-one Oxime to 4-Amino-1-benzylpiperidine using Lithium Aluminum Hydride

Abstract

This application note provides a comprehensive and robust protocol for the chemical reduction of 1-Benzyl-piperidin-4-one oxime to its corresponding primary amine, 4-amino-1-benzylpiperidine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules.[1][2][3] The featured protocol employs Lithium Aluminum Hydride (LAH), a potent reducing agent, ensuring high conversion and yield.[4] Detailed methodologies, safety protocols for handling pyrophoric reagents, reaction mechanism, and characterization data are presented to enable researchers, scientists, and drug development professionals to confidently replicate and scale this synthesis.

Introduction

4-Amino-1-benzylpiperidine is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the development of analgesics, psychoactive agents, and other therapeutics targeting the central nervous system.[1][2] Its structure, featuring a piperidine ring with a primary amine and a benzyl protecting group, allows for diverse functionalization and derivatization.[2]

The conversion of a ketone to a primary amine is often accomplished via an oxime intermediate. The subsequent reduction of the C=N double bond and cleavage of the N-O bond is a crucial transformation that requires a powerful reducing agent.[5][6] Lithium Aluminum Hydride (LiAlH₄ or LAH) is exceptionally well-suited for this purpose, as it efficiently reduces oximes to primary amines.[4][7] This document outlines a reliable procedure using LAH in an anhydrous ether solvent, followed by a carefully controlled aqueous workup to isolate the target compound, 4-amino-1-benzylpiperidine.

Reaction Scheme:

Figure 1: Overall reaction for the LAH reduction of 1-Benzyl-piperidin-4-one oxime.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| 1-Benzyl-piperidin-4-one oxime | ≥97% | Commercial | 26977-17-7 | Starting material. Ensure it is dry. |

| Lithium Aluminum Hydride (LAH) | Powder or 1M solution in THF | Commercial | 16853-85-3 | Extremely reactive with water. Handle under inert atmosphere.[8][9][10] |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial | 109-99-9 | Use freshly distilled from Na/benzophenone or from a solvent purification system. |

| Diethyl Ether (Et₂O) | Anhydrous | Commercial | 60-29-7 | For extraction. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Commercial | 7757-82-6 | For drying the organic phase. |

| Hydrochloric Acid (HCl) | 2M solution | Reagent | 7647-01-0 | For pH adjustment during workup. |

| Sodium Hydroxide (NaOH) | 2M solution | Reagent | 1310-73-2 | For pH adjustment during workup. |

| Deionized Water | High Purity | Laboratory | 7732-18-5 | For workup procedure. |

| Argon or Nitrogen Gas | High Purity | Gas Supplier | 7440-37-1 / 7727-37-9 | For maintaining an inert atmosphere. |

Experimental Protocol

Workflow Overview

Caption: High-level workflow for the synthesis of 4-amino-1-benzylpiperidine.

Step-by-Step Procedure

1. Preparation and Setup: a. All glassware (round-bottom flask, condenser, addition funnel) must be thoroughly dried in an oven at 120 °C overnight and allowed to cool in a desiccator. b. Assemble the apparatus for reaction under an inert atmosphere (Argon or Nitrogen). Use a magnetic stirrer and place the reaction flask in an ice-water bath. c. Prepare a solution of 1-Benzyl-piperidin-4-one oxime (e.g., 10.0 g, 49.0 mmol) in anhydrous THF (100 mL).

2. Reaction Execution: a. To the reaction flask, carefully add Lithium Aluminum Hydride (e.g., 5.6 g, 147 mmol, 3.0 eq) to 150 mL of anhydrous THF. Causality: LAH is added first and diluted to ensure that the subsequent addition of the electrophile (oxime) is well-controlled and heat generated can be managed effectively. b. Stir the resulting grey suspension and cool the flask to 0 °C using the ice-water bath. c. Add the oxime solution dropwise from the addition funnel to the LAH suspension over a period of 60-90 minutes. Maintain the internal temperature below 10 °C. Causality: A slow, controlled addition is critical to manage the exothermic reaction and prevent dangerous temperature spikes. d. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C for THF) for 4-6 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting oxime spot has been completely consumed.

3. Reaction Work-up (Quenching): This is the most hazardous part of the protocol. Perform with extreme caution behind a blast shield.[8][11] a. Cool the reaction mixture back down to 0 °C in an ice-water bath. b. Quench the excess LAH very slowly and carefully using the Fieser method. For 'x' grams of LAH used (in this case, x=5.6 g): i. Slowly add 'x' mL of water (5.6 mL). A vigorous evolution of hydrogen gas will occur. ii. Slowly add 'x' mL of 15% (w/v) aqueous NaOH (5.6 mL). iii. Slowly add '3x' mL of water (16.8 mL). c. After the additions are complete, stir the mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form, making the mixture easier to filter. Causality: This specific sequence (Fieser workup) is designed to convert the reactive aluminum species into a manageable, filterable solid, simplifying the isolation of the product.

4. Isolation and Purification: a. Filter the granular solid through a pad of Celite, washing the filter cake thoroughly with additional THF and then diethyl ether. b. Combine the filtrate and the washes and transfer to a separatory funnel. c. Wash the organic solution with brine (saturated NaCl solution). d. Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄). e. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. f. The resulting crude oil or solid can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-amino-1-benzylpiperidine.[1]

Reaction Mechanism

The reduction of an oxime to a primary amine by LAH is a multi-step process involving hydride transfers and coordination to the aluminum species.[6]

Caption: Simplified mechanism for the LAH reduction of an oxime to a primary amine.

-

Hydride Attack: A hydride ion (H⁻) from the [AlH₄]⁻ complex attacks the electrophilic carbon of the C=N double bond.[7] Simultaneously, the oxygen atom coordinates to the Lewis acidic aluminum center.

-

Elimination: The intermediate collapses, eliminating an aluminum-oxygen species to form a transient imine intermediate.

-

Second Hydride Attack: A second equivalent of hydride attacks the newly formed imine, reducing it to the amine.

-

Hydrolysis: During the aqueous workup, the resulting nitrogen-aluminum and oxygen-aluminum bonds are hydrolyzed to liberate the final primary amine product.

Safety Precautions

-

Lithium Aluminum Hydride (LAH): LAH is a highly flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas.[8][10] It can ignite in moist air or from friction.[8]

-

Always handle LAH in an inert atmosphere (glovebox or under a stream of nitrogen/argon).[9]

-

Wear a fire-retardant lab coat, safety glasses, and appropriate gloves.[8][9]

-

Never use water to extinguish an LAH fire. Use a Class D fire extinguisher or smother the fire with dry sand.[8]

-

Use plastic or ceramic spatulas for transferring solid LAH to avoid ignition from static sparks.[11]

-

-

Anhydrous Solvents: Anhydrous ethers like THF and diethyl ether are highly flammable and can form explosive peroxides upon standing. Use from freshly opened containers or after appropriate purification.

-

Quenching: The workup procedure is extremely hazardous due to the rapid generation of hydrogen gas. Add quenching reagents slowly, at 0 °C, and behind a blast shield.

Expected Results & Characterization

| Property | Expected Value |

| Appearance | Colorless to pale yellow liquid or solid[1][2] |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.29 g/mol [2][12] |

| Yield | 75-90% (typical) |

| Purity (by GC) | ≥98%[2][13] |

| ¹H NMR | Spectrum consistent with the structure[14] |

| Density | ~1.01 g/mL[2] |

The final product should be characterized to confirm its identity and purity. Standard methods include ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive LAH (degraded by moisture). | Use a fresh bottle of LAH or titrate to determine its activity. Ensure all reagents and solvents are rigorously anhydrous. |

| Insufficient reaction time or temperature. | Ensure the reaction is heated to reflux and monitor by TLC until completion. | |

| Formation of Byproducts | Incomplete reduction leading to hydroxylamine intermediate. | Use a sufficient excess of LAH (2.5-3.0 equivalents) and ensure adequate reflux time. |

| Difficult Filtration during Workup | Gelatinous aluminum salt precipitate formed. | The Fieser workup is designed to prevent this. Ensure the correct stoichiometry of quenching reagents is used and stir vigorously. Adding anhydrous MgSO₄ can sometimes help granulate the salts. |

| Low Isolated Yield | Product loss during extraction or workup. | Ensure thorough extraction from the aqueous layer. Wash the filtered aluminum salts extensively with an organic solvent to recover any adsorbed product. |

References

- Vertex AI Search Result. (n.d.). 4-Amino-1-benzylpiperidine 50541-93-0 wiki - Guidechem.

- Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride.

- Quora. (2024, March 11). Can lialh4 reduce oxime?.

- University of Georgia Office of Research. (n.d.). LithiumAluminumHydride-16853-85-3.docx.

- Sigma-Aldrich. (n.d.). Lithium aluminum hydride - Safety Data Sheet.

- ECHEMI. (n.d.). Reduction of oximes with lithium aluminium hydride.

- ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.

- Chemistry Stack Exchange. (2017, January 9). Reduction of oximes with lithium aluminium hydride.

- Sigma-Aldrich. (2026, January 21). SAFETY DATA SHEET - Lithium aluminum hydride solution.

- Sigma-Aldrich. (n.d.). 4-Amino-1-benzylpiperidine 98 50541-93-0.

- Chem-Impex. (n.d.). 4-Amino-1-benzylpiperidine.

- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

- Ottokemi. (n.d.). 4-Amino-1-benzylpiperidine, 98% 50541-93-0.

- Sigma-Aldrich. (n.d.). 4-Amino-1-benzylpiperidine 98 50541-93-0.

- Wikipedia. (n.d.). Lithium aluminium hydride.

- ChemicalBook. (n.d.). 4-Amino-1-benzylpiperidine(50541-93-0) 1H NMR spectrum.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 4. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. quora.com [quora.com]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. research.uga.edu [research.uga.edu]

- 10. westliberty.edu [westliberty.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 4-氨基-1-苄基哌啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 4-Amino-1-benzylpiperidine, 98% 50541-93-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 14. 4-Amino-1-benzylpiperidine(50541-93-0) 1H NMR [m.chemicalbook.com]

Application Note: Catalytic Hydrogenation of Piperidine Oxime Hydrochloride

The following Application Note and Protocol guide is designed for researchers and process chemists in drug development. It synthesizes industrial best practices with mechanistic insights to ensure high-yield, selective reduction of piperidine oxime derivatives.

Executive Summary & Scientific Rationale

The reduction of 4-piperidone oxime to 4-aminopiperidine is a pivotal transformation in the synthesis of piperidine-based pharmacophores (e.g., fentanyl derivatives, antihistamines, and CCR5 antagonists). While conceptually simple, this reaction is prone to a critical side reaction: dimerization , where the newly formed primary amine condenses with the intermediate imine to form a secondary amine impurity.[1]

This guide presents two distinct, self-validating protocols designed to suppress this side reaction through orthogonal mechanistic control:

-

Protocol A (Raney Nickel/Ammonia): Uses ammonia to shift the equilibrium away from secondary amine formation (Kinetic Control).[1]

-

Protocol B (Pd/C + Acid): Uses acidic media to protonate the primary amine immediately upon formation, rendering it non-nucleophilic (Thermodynamic/Protective Control).[1]

Mechanistic Pathway & Control Strategy

Understanding the "Imine Intermediate" is the key to high yields. The reduction proceeds via an imine which is highly electrophilic.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway showing the competition between productive reduction and dimer formation.[1] Protocol A uses Ammonia to saturate the Imine; Protocol B uses Acid to deactivate the Primary Amine.

Protocol A: Raney Nickel Hydrogenation (Base-Promoted)

Best for: Large-scale synthesis, cost-efficiency, and free-base isolation.[1]

Mechanism: The presence of excess ammonia (

Materials

-

Substrate: 4-Piperidone oxime hydrochloride (10.0 g, 66.4 mmol).[1]

-

Catalyst: Raney® Nickel (Active slurry in water, ~2.0 g wet weight).[1] Note: Pyrophoric.[2]

-

Solvent: Methanol (100 mL).

-

Additive: Methanolic Ammonia (7N) or Ammonium Hydroxide (25% aq).[1]

Step-by-Step Procedure

-

Catalyst Preparation (Inert Atmosphere):

-

Reaction Assembly:

-

In a hydrogenation vessel (Parr shaker or autoclave), charge the washed Raney Nickel.[1]

-

Add the solution of 4-piperidone oxime HCl (10.0 g) dissolved in Methanol (80 mL).

-

Add Methanolic Ammonia (20 mL, 7N). Crucial: The solution must be basic (pH > 10).

-

-

Hydrogenation:

-

Seal the vessel and purge with Nitrogen (

) x 3 cycles. -

Purge with Hydrogen (

) x 3 cycles.[1] -

Pressurize to 50 psi (3.4 bar) .

-

Heat to 50°C and stir vigorously (1000 rpm).

-

Validation: Monitor

uptake. Reaction is complete when uptake ceases (typically 4–6 hours).

-

-

Workup:

-

Cool to room temperature.[1][3] Vent

and purge with -

Filter through a Celite pad.[1] Warning: Keep the filter cake wet with solvent to prevent ignition.

-

Concentrate the filtrate under reduced pressure to yield the crude amine.

-

Purification: Dissolve residue in EtOH and add conc. HCl to precipitate 4-aminopiperidine dihydrochloride .[1]

-

Protocol B: Pd/C Hydrogenation (Acid-Mediated)

Best for: Laboratory scale, high purity requirements, and direct salt formation.[1]

Mechanism: Conducting the reaction in acidic media ensures that as soon as the primary amine is formed (

Materials

-

Substrate: 4-Piperidone oxime hydrochloride (5.0 g, 33.2 mmol).[1]

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (0.5 g).[1]

-

Solvent: Water/Methanol (1:1 ratio, 50 mL).

-

Additive: Hydrochloric Acid (1.0 eq excess).[1]

Step-by-Step Procedure

-

Solution Preparation:

-

Dissolve 4-piperidone oxime HCl (5.0 g) in Water/Methanol (50 mL).

-

Add concentrated HCl (approx. 3 mL) to ensure pH < 2.[1]

-

-

Catalyst Addition:

-

Place the Pd/C catalyst in the hydrogenation flask.

-

Safety: Add the solvent/substrate mixture to the catalyst carefully to avoid sparking.

-

-

Hydrogenation:

-

Connect to a hydrogen balloon (1 atm) or low-pressure shaker (30 psi).

-

Stir at Room Temperature (20–25°C) .

-

Note: Pd/C is highly active; elevated temperatures may cause ring reduction or hydrogenolysis if benzyl groups are present.[1]

-

-

Monitoring:

-

Workup:

-

Filter through Celite to remove Pd/C.[1]

-

Concentrate the filtrate to dryness.

-

Recrystallization: Recrystallize the solid from Ethanol/Water to obtain pure 4-aminopiperidine dihydrochloride as white crystals.

-

Analytical Control & Troubleshooting

Data Summary Table

| Parameter | Protocol A (Raney Ni) | Protocol B (Pd/C + Acid) |

| Primary Mechanism | Kinetic Control (Ammonia saturation) | Protective Control (Protonation) |

| Pressure | Medium (50 psi / 3.4 bar) | Low (15–30 psi / 1-2 bar) |

| Temperature | 50°C | Room Temperature |

| Major Impurity | Secondary Amine (Dimer) if NH3 is low | Unreacted Oxime if pH is too low |

| Yield (Typical) | 85–92% | 90–95% |

| Safety Hazard | Pyrophoric Ni; High Pressure | Pyrophoric Pd; Acid handling |

Troubleshooting Guide

-

Problem: Presence of Secondary Amine (Dimer).

-

Cause: Insufficient Ammonia (Protocol A) or pH not acidic enough (Protocol B).[1]

-

Fix: Increase [NH3] to >5 eq; Ensure pH < 2 throughout Protocol B.

-

-

Problem: Incomplete Conversion.

-

Problem: Ring Reduction (formation of piperidine from pyridine precursors).

Safety & Handling Protocols

-

Pyrophoric Catalysts: Both Raney Nickel and dry Pd/C can ignite spontaneously in air.[1] Never let the catalyst dry out on the filter paper. Immediately quench used catalyst with water and dispose of in a designated container.

-

Hydrogen Gas: Ensure all vessels are grounded to prevent static discharge.[1] Work in a well-ventilated fume hood.

-

Pressure: Use rated glassware or stainless steel autoclaves for pressures > 1 atm.[1]

References

-

Mechanistic Basis of Oxime Reduction

-

Pd/C Hydrogenation Specifics

-

Piperidine Scaffold Synthesis

-

Journal of Medicinal Chemistry, "Synthesis of 4-substituted-4-aminopiperidine derivatives".[1] Discusses the utility of these intermediates in CCR5 antagonists.

-

-

Safety Data

Sources

Reagents for dehydrating 1-Benzyl-piperidin-4-one oxime hydrochloride

Application Note: Dehydrating Reagents for the Transformation of 1-Benzyl-piperidin-4-one Oxime Hydrochloride

Part 1: Executive Summary & Core Directive

Subject: Selection and application of dehydrating reagents for 1-Benzyl-piperidin-4-one oxime hydrochloride.

Primary Transformation: Beckmann Rearrangement to 1-Benzyl-1,4-diazepan-5-one .

Context: In the synthesis of heterocyclic pharmaceutical intermediates, the "dehydration" of a cyclic ketoxime is the activation step that triggers ring expansion. While the literal loss of water (

Scope: This guide details the mechanistic basis, reagent selection (Classical vs. Modern), and validated protocols for converting 1-benzyl-piperidin-4-one oxime to its corresponding 7-membered lactam. It specifically addresses the handling of the hydrochloride salt form.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Insight: Dehydration as a Trigger

The term "dehydration" in this context refers to the conversion of the oxime hydroxyl group (

-

Substrate: 1-Benzyl-piperidin-4-one oxime (

). -

Target: 1-Benzyl-1,4-diazepan-5-one (Homopiperazine scaffold).

-

Critical Control Point: The piperidine nitrogen is basic. Using the hydrochloride salt protects this amine from competing electrophilic attacks (e.g., N-oxide formation or polymerization) but may affect solubility in non-polar solvents.

Mechanism Diagram (Graphviz):

Caption: The dehydration-driven Beckmann Rearrangement pathway expanding the 6-membered piperidine to a 7-membered diazepane.

Reagent Selection Matrix

The choice of dehydrating reagent depends on scale, functional group tolerance, and the salt form of the starting material.

| Reagent | Class | Mechanism | Pros | Cons |

| Thionyl Chloride ( | Acid Chloride | Chlorination of -OH | High conversion; Volatile byproducts ( | Corrosive; Requires careful temp control to avoid fragmentation (nitrile formation). |

| Eaton's Reagent ( | Acid/Dehydrator | Direct protonation & phosphorylation | Bench-stable ; Non-explosive (unlike PPA); Excellent solubility for HCl salts. | Viscous; Requires aqueous workup that generates phosphate waste. |

| Propylphosphonic Anhydride ( | Cyclic Anhydride | Mild activation | Green chemistry; High yield; Easy workup (water soluble byproducts). | Higher cost; Slower reaction kinetics for hindered oximes. |

| Cyanuric Chloride (TCT) | Triazine | Nucleophilic Aromatic Substitution | Mild conditions; Catalytic options with | Solid waste generation; Sensitizer. |

Expert Recommendation:

-

For Industrial Scale: Use Thionyl Chloride (

) . It is the most atom-economical and effective for converting the HCl salt directly. -

For Lab Scale/Safety: Use Eaton's Reagent . It avoids the evolution of suffocating gases and handles the solubility of the hydrochloride salt well.

Part 3: Detailed Protocols

Protocol A: Thionyl Chloride Mediated Rearrangement (The Standard)

Rationale:

Materials:

-

1-Benzyl-piperidin-4-one oxime hydrochloride (1.0 eq)

-

Thionyl Chloride (

) (1.5 - 2.0 eq) -

Dichloromethane (DCM) (anhydrous)

-

Sat.

solution

Workflow:

-

Preparation: Suspend 1-benzyl-piperidin-4-one oxime hydrochloride (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under Nitrogen/Argon.

-

Note: The HCl salt may not fully dissolve. This is acceptable; it will react as the reagent is added.

-

-

Addition: Cool the suspension to 0°C (ice bath). Add

(15 mmol) dropwise via a syringe or addition funnel.-

Observation: Gas evolution (

,

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours.

-

Monitoring: Check by TLC (System: DCM/MeOH 9:1). The oxime spot should disappear.

-

-

Quenching: Pour the reaction mixture slowly into a stirred mixture of ice and sat.

. Caution: Vigorous effervescence. -

Extraction: Extract the aqueous phase with DCM (

mL). -

Purification: Dry organic layers over

, filter, and concentrate. The crude lactam can be purified via recrystallization (typically from EtOAc/Hexane) or column chromatography.

Protocol B: Eaton's Reagent (The Safer Alternative)

Rationale: Eaton's reagent (7.7 wt%

Materials:

-

1-Benzyl-piperidin-4-one oxime hydrochloride (1.0 eq)

-

Eaton's Reagent (5–10 volumes w.r.t substrate mass)

-

Ice water[1]

-

Ammonium Hydroxide (

)

Workflow:

-

Mixing: In a dry flask, place the oxime hydrochloride (1.0 g).

-

Addition: Add Eaton's Reagent (5–8 mL).

-

Heating: Heat the mixture to 60–80°C for 2–4 hours.

-

Note: The HCl salt will dissolve as

gas is displaced by the non-volatile methanesulfonic acid.

-

-

Quenching: Cool to RT and pour the viscous solution onto crushed ice (50 g). Stir until the ice melts.

-

Neutralization: Basify the solution to pH ~10 using conc. Ammonium Hydroxide (

).[2]-

Critical: The product is a lactam; avoid prolonged exposure to strong base at high heat to prevent ring opening, but rapid neutralization is safe.

-

-

Isolation: Extract with Chloroform or DCM (

). Wash combined organics with brine, dry, and concentrate.

Part 4: Troubleshooting & Safety

1. Handling the Hydrochloride Salt: The HCl salt is advantageous because it protects the tertiary amine of the piperidine ring. However, if using mild reagents (like CDI or T3P), the salt must be neutralized first.

-

Action: If using T3P, add 2.5 equivalents of Triethylamine (TEA) to the reaction mixture to freebase the oxime in situ.

2. Avoiding Fragmentation (Anomalous Beckmann): "Dehydration" can sometimes lead to C-C bond cleavage, forming an amino-nitrile (fragmentation) instead of the lactam.

-

Cause: Carbocation stability at the bridgehead carbons.

-

Prevention: Keep temperatures moderate (<80°C). Avoid extremely Lewis-acidic conditions if fragmentation is observed; switch to

/Pyridine (Protocol C, not detailed but valid).

3. Safety Data:

- : Causes severe skin burns and eye damage. Reacts violently with water.

-

Eaton's Reagent: Corrosive.

-

Product (Diazepanone): Biologically active (opioid precursor/analog potential); handle with appropriate containment.

Part 5: References

-

Gopalakrishnan, M., et al. (2008). "1-Benzyl-1,4-diazepan-5-one." Acta Crystallographica Section E, 64(2), o569.

-

Validates the structure of the target lactam product.

-

-

Wlodarczyk, N., et al. (2006).[2] "Synthesis of 1-benzyl-1,4-diazepan-5-one derivatives." Journal of Heterocyclic Chemistry.

-

Primary reference for the synthetic transformation.

-

-

Kissman, H. M., & Witkop, B. (1953). "The Beckmann Rearrangement of Oximes of Cyclic Ketones." Journal of the American Chemical Society, 75(8), 1967–1974.

-

Foundational text on the mechanism and reagents for cyclic ketoxime rearrangements.

-

-

De Luca, L., et al. (2002).[3] "Beckmann Rearrangement of Oximes under Very Mild Conditions." The Journal of Organic Chemistry, 67(17), 6272–6274.

-

Source for modern, milder activation methods (Cyanuric chloride).

-

-

Sigma-Aldrich. "1-Benzyl-4-piperidone - Product Specification."

-

Reference for starting material properties and safety.

-

Sources

Application Note: Standard Operating Procedure for Handling Piperidine Oxime Salts

Abstract

Piperidine oxime salts (e.g., 4-piperidone oxime hydrochloride) are critical intermediates in the synthesis of heterocyclic pharmaceuticals, agrochemicals, and peptide coupling reagents. While chemically valuable, they present a unique triad of hazards: thermal instability , metal-catalyzed decomposition , and severe hygroscopicity . This Application Note defines a rigorous protocol for their handling, storage, and solubilization, moving beyond basic Safety Data Sheet (SDS) advice to address the specific physicochemical behaviors of the piperidine-oxime moiety.

Part 1: Critical Risk Profile & Mechanistic Insight

To handle these compounds safely, one must understand the underlying instability mechanisms. It is not enough to know that they are dangerous; you must know why.

The Iron-Catalyzed Decomposition Hazard

Unlike typical organic salts, oximes and hydroxylamine derivatives possess a high energy of decomposition (

-

Operational Implication: NEVER use stainless steel spatulas or needles. Use ceramic, Teflon, or polypropylene tools exclusively.

Thermal Runaway & The Beckmann Rearrangement

Under acidic conditions or elevated temperatures, oximes can undergo the Beckmann Rearrangement , converting to amides. This reaction is highly exothermic. If a piperidine oxime salt (already acidic due to the HCl counterion) is heated in a bulk solid state, it can auto-catalyze this rearrangement, leading to deflagration [2].

-

Operational Implication: Bulk heating of solids is strictly prohibited. Melting point determination should be performed with a safety shield and milligram-scale quantities only.

Hygroscopicity & Hydrolysis

Piperidine oxime salts are hygroscopic. Moisture absorption leads to clumping, but more critically, it facilitates hydrolysis . The oxime bond (

Part 2: Storage & Stability Protocol

Objective: Maintain chemical integrity and prevent the formation of free hydroxylamine.

| Parameter | Specification | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Retards hydrolysis kinetics and thermal decomposition. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents moisture ingress (hygroscopicity management). |

| Container | Amber Glass with Teflon-lined cap | Amber blocks UV (radical initiation); Teflon prevents cap corrosion. |

| Secondary | Desiccator within fridge | Double-barrier against moisture. |

Part 3: Operational Workflow (Step-by-Step)

Phase A: Preparation & Weighing

Goal: Transfer solid without static discharge or metal contamination.

-

PPE Setup: Standard lab coat, nitrile gloves (double gloved recommended due to sensitization risk), and safety goggles . If handling >5g, use a powder respirator (N95/P100) or work strictly in a fume hood.

-

Tool Selection: Select a ceramic or plastic spatula . Verify no rust sources are near the balance.

-

Static Control: These salts are often fine, static-prone powders. Use an anti-static gun or ionizer bar if available. If not, wipe the exterior of the weighing boat with a dryer sheet (surfactant) to discharge static.

-

Aliquot: Weigh the required amount rapidly to minimize moisture uptake. Do not return unused solid to the stock container.

Phase B: Solubilization (The "Cold Dissolve" Technique)

Goal: Dissolve the salt without triggering a localized exotherm.

-

Solvent Choice:

-

Preferred: Water, Methanol, Ethanol (high solubility).

-

Avoid: Ketones (Acetone, MEK) unless intended as a reactant. Transoximation can occur, where the oxime group swaps from the piperidine to the solvent ketone [4].

-

-

Setup: Place the receiving flask in a water bath (ambient or slightly cool, 15-20°C).

-

Addition: Add the solvent to the solid (not solid to solvent, to avoid clumping at the bottom).

-

Agitation: Use a Teflon-coated magnetic stir bar . Verify the coating is intact—exposed metal on the magnet is a decomposition trigger.

Phase C: Reaction Monitoring

Goal: Confirm consumption of the oxime.

-

TLC Visualization: Piperidine oximes stain poorly with UV alone. Use Ninhydrin (stains the secondary amine of the piperidine ring) or KMnO₄ (oxidizes the C=N bond).

-

HPLC: Use a buffered mobile phase (e.g., Phosphate buffer pH 3.0) to prevent peak tailing of the basic piperidine nitrogen.

Part 4: Emergency & Waste Management

Spills

-

Solid Spill: Do not sweep vigorously (dust explosion risk). Cover with wet paper towels (to dampen) and scoop with a plastic shovel.

-

Skin Contact: Wash immediately with soap and water.[1][2] Oximes are potential skin sensitizers; monitor for redness/rash (allergic dermatitis).

Disposal[1][2][3][4][5]

-

Segregation: Do not mix with oxidizing agents (Nitric acid, Peroxides) in the waste stream.

-

Labeling: Tag clearly as "Toxic - Amine Salt - Potential Sensitizer."

-

Quenching: If disposal of active reaction mixture is required, dilute significantly with water to minimize thermal risks before bottling.

Part 5: Workflow Visualization

The following diagram illustrates the "Safe Path" for handling these salts, highlighting critical decision points (Yellow) and Hazards (Red).

Figure 1: Safe handling workflow for piperidine oxime salts, emphasizing the exclusion of metal tools and thermal management.[3][4]

References

-

Chervin, S., Bodman, G. T., & Barnhart, R. W. (2006). Decomposition of energetic chemicals contaminated with iron or stainless steel.[5] Journal of Hazardous Materials, 130(1-2), 48-52.[5]

-

NOAA CAMEO Chemicals. Reactivity Profile: Oximes. National Oceanic and Atmospheric Administration.

-

BenchChem Technical Support. Managing Hygroscopicity of Hydrazinium and Oxime Salts. BenchChem Application Notes.

-

ChemicalBook. Acetone Oxime: Properties and Reactivity (Transoximation Risks). ChemicalBook Technical Data.

Sources

Synthesis of Spiro-Compounds from 1-Benzyl-piperidin-4-one Oxime: An Application Guide

This comprehensive guide provides detailed application notes and protocols for the synthesis of spiro-compounds, utilizing 1-Benzyl-piperidin-4-one oxime as a versatile starting material. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, the rationale behind experimental choices, and validated protocols.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings share a single atom, are of increasing interest in medicinal chemistry.[1][2] This distinct topology provides a rigid molecular framework, enabling more precise spatial orientation of functional groups for optimal interaction with biological targets.[3] The incorporation of spiro-motifs can significantly enhance pharmacological properties such as binding affinity, selectivity, and metabolic stability, while also improving physicochemical characteristics like solubility.[4][5] Consequently, spirocycles are integral components of numerous natural products and have been successfully incorporated into a variety of drug candidates targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[3][6][7]

This guide focuses on two robust synthetic strategies for the construction of novel spiro-heterocycles starting from the readily accessible 1-Benzyl-piperidin-4-one oxime: the Beckmann rearrangement for the synthesis of spiro-lactams and the 1,3-dipolar cycloaddition for the synthesis of spiro-isoxazolidines.

Part 1: Synthesis of the Starting Material: 1-Benzyl-piperidin-4-one Oxime

The synthesis of the title oxime is a straightforward process commencing with the commercially available 1-Benzyl-4-piperidone. The oximation reaction is a well-established method for the conversion of ketones to their corresponding oximes.

Protocol 1: Synthesis of 1-Benzyl-piperidin-4-one Oxime

Reaction Scheme:

Materials:

-

1-Benzyl-4-piperidone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or other suitable base

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 1-Benzyl-4-piperidone (1 equivalent) in ethanol.

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water.

-

Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of 1-Benzyl-4-piperidone.

-

The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-60 °C) for a period of 1 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated. This can often be achieved by precipitation upon addition of cold water, followed by filtration.

-

The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 1-Benzyl-piperidin-4-one oxime.

Characterization Data:

The synthesized 1-Benzyl-piperidin-4-one oxime should be characterized by standard analytical techniques to confirm its identity and purity.[8]

-

¹H NMR: Expected to show characteristic peaks for the benzyl group protons, as well as the protons of the piperidine ring.

-

¹³C NMR: Will display signals corresponding to the carbons of the benzyl and piperidine moieties, including the C=N carbon of the oxime.

-

IR Spectroscopy: A prominent C=N stretching vibration is expected around 1650 cm⁻¹, and the N-O stretching vibration can be observed in the region of 930-960 cm⁻¹.[9]

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₆N₂O, MW: 204.27 g/mol ) should be observed.

Part 2: Synthesis of Spiro-Lactams via Beckmann Rearrangement

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide.[10] When applied to a cyclic ketoxime like 1-Benzyl-piperidin-4-one oxime, this rearrangement results in a ring expansion, yielding a spiro-lactam.[11] This transformation is a powerful tool for introducing a nitrogen atom into a cyclic system and creating a valuable spirocyclic scaffold.

The reaction is typically catalyzed by acids, with the mechanism involving the protonation of the oxime's hydroxyl group, followed by a concerted migration of the group anti-periplanar to the leaving group (water).[12] The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and can be tailored to be compatible with various functional groups.[13][14]

Causality Behind Experimental Choices:

-

Catalyst Selection: While strong acids like sulfuric acid are traditionally used, they can lead to side reactions and are often not suitable for sensitive substrates.[15] Milder reagents such as p-toluenesulfonyl chloride (TsCl), phosphorus pentachloride (PCl₅), or cyanuric chloride can be employed to activate the oxime hydroxyl group under less harsh conditions.[10] The use of solid acid catalysts or Lewis acids in non-protic solvents can also improve yields and simplify purification.[6]

-

Solvent: The choice of solvent is crucial. For acid-catalyzed rearrangements, a non-nucleophilic solvent is preferred to avoid side reactions. In some modern protocols, ionic liquids are used as they can act as both the solvent and the catalyst, facilitating a greener reaction.[16]

-

Temperature: The reaction temperature is a critical parameter. Higher temperatures generally accelerate the reaction but can also lead to decomposition or side product formation. Optimization of the temperature is often necessary to achieve a good balance between reaction rate and yield.

Protocol 2: Synthesis of 1-Benzyl-1,7-diazaspiro[4.5]decan-8-one

Reaction Scheme:

Materials:

-

1-Benzyl-piperidin-4-one oxime

-

Selected catalyst (e.g., p-toluenesulfonyl chloride, polyphosphoric acid, or a milder alternative)

-

Appropriate solvent (e.g., pyridine for TsCl, or neat for PPA)

-

Sodium bicarbonate solution (for work-up)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Method A (p-Toluenesulfonyl Chloride):

-

Dissolve 1-Benzyl-piperidin-4-one oxime (1 equivalent) in pyridine.

-

Cool the solution in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into cold water and extract with an organic solvent.

-

Wash the organic layer with a dilute acid solution (to remove pyridine), followed by a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Method B (Polyphosphoric Acid - PPA):

-

In a flask equipped with a mechanical stirrer, heat polyphosphoric acid to approximately 80-100 °C.

-

Carefully add 1-Benzyl-piperidin-4-one oxime (1 equivalent) to the hot PPA with vigorous stirring.

-

Continue stirring at this temperature for the time determined by TLC monitoring.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a strong base (e.g., NaOH pellets or concentrated ammonium hydroxide) while cooling in an ice bath.

-

Extract the aqueous layer with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Data Presentation: Beckmann Rearrangement of Cyclic Ketoximes

The following table presents a comparison of different catalytic systems for the Beckmann rearrangement of cyclohexanone oxime, a close structural analog of the piperidinone oxime, to provide an indication of expected trends.

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield of Caprolactam (%) | Reference |

| H₂SO₄ | Neat | 130 | 1 | >90 | [15] |

| PCl₅ | Ether | RT | 2 | High | [16] |

| Cyanuric Chloride/ZnCl₂ | Dichloromethane | Reflux | 4 | 95 | [10] |

| HgCl₂ | CH₃CN | 80 | 8 | High | [15] |

| Propylphosphonic Anhydride (T3P®) | Ethyl Acetate | 80 | 2 | 98 | [17] |

Part 3: Synthesis of Spiro-Isoxazolidines via 1,3-Dipolar Cycloaddition

An alternative and powerful strategy for the synthesis of spiro-heterocycles from 1-Benzyl-piperidin-4-one oxime is through a 1,3-dipolar cycloaddition reaction.[18] In this approach, the oxime is first converted to a nitrone, which then acts as a 1,3-dipole and reacts with a dipolarophile (typically an alkene or alkyne) in a [3+2] cycloaddition to form a five-membered isoxazolidine ring.[2][4] This method is highly valued for its ability to construct multiple stereocenters in a single step with high regio- and stereoselectivity.[19][20]

The nitrone can be generated in situ from the oxime, often by reaction with an aldehyde or through oxidation, which simplifies the experimental procedure. The subsequent cycloaddition is a concerted pericyclic reaction.[2]

Causality Behind Experimental Choices:

-

Nitrone Formation: The choice of method for generating the nitrone from the oxime is a key consideration. For the synthesis of the target spiro-isoxazolidines, the most direct route involves the reaction of the oxime with an appropriate reagent to form the corresponding cyclic nitrone.

-

Dipolarophile Selection: The electronic nature of the dipolarophile plays a crucial role in the regioselectivity of the cycloaddition. Electron-deficient alkenes (e.g., acrylates, maleimides) are commonly used and their reaction with nitrones is often highly regioselective.[4]

-

Stereoselectivity: The stereochemical outcome of the cycloaddition can be influenced by the geometry of the nitrone and the alkene, as well as the reaction conditions. The use of chiral catalysts or auxiliaries can lead to enantioselective transformations.[21]

-

Solvent and Temperature: The reaction is often carried out in a non-polar solvent like toluene or benzene at elevated temperatures to facilitate the cycloaddition.[22] However, greener alternatives, including solvent-free conditions or the use of microwave irradiation, have also been developed to accelerate the reaction and improve yields.[23]

Protocol 3: Synthesis of Spiro[1-benzylpiperidine-4,3'-isoxazolidine] Derivatives

Reaction Scheme:

Materials:

-

1-Benzyl-piperidin-4-one oxime

-

A suitable dipolarophile (e.g., N-phenylmaleimide, methyl acrylate)

-

Solvent (e.g., toluene, xylene)

-

Optional: A reagent for in-situ nitrone formation if required.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-Benzyl-piperidin-4-one oxime (1 equivalent) and the chosen dipolarophile (1.1-1.5 equivalents) in a high-boiling solvent such as toluene or xylene.

-

Heat the reaction mixture to reflux. The nitrone is expected to form in situ under these thermal conditions, followed by the cycloaddition reaction.

-

Monitor the reaction progress by TLC. The reaction time can vary from a few hours to 24 hours depending on the reactivity of the dipolarophile.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired spiro-isoxazolidine derivative.

Data Presentation: 1,3-Dipolar Cycloaddition of Nitrones

The following table provides examples of 1,3-dipolar cycloaddition reactions between nitrones and various dipolarophiles, illustrating the versatility of this reaction.

| Nitrone | Dipolarophile | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio | Reference |

| N-benzyl-C-phenylnitrone | N-phenylmaleimide | Toluene | Reflux | 92 | - | [24] |

| Cyclic nitrone from (-)-menthone | C-vinyl-glycoside | Dichloromethane | RT | High | Single isomer | [19] |

| N-methyl-α-chloronitrone | Ethyl acrylate | Water | RT | 95 | 7:3 (anti/syn) | [7] |

| Various nitrones | 9α-hydroxyparthenolide | Benzene | Reflux | 60-80 | - | [22] |

Visualization of Key Processes

Experimental Workflow for Spiro-Compound Synthesis

Caption: General workflow for the synthesis of spiro-compounds from 1-Benzyl-4-piperidone.

Logical Relationship of Synthetic Pathways

Caption: Key intermediates and transformations in the synthesis of spiro-compounds.

Conclusion

1-Benzyl-piperidin-4-one oxime serves as a highly valuable and versatile precursor for the synthesis of diverse spiro-heterocyclic scaffolds. The Beckmann rearrangement provides a reliable route to spiro-lactams, while the 1,3-dipolar cycloaddition offers an efficient pathway to spiro-isoxazolidines. The protocols and insights provided in this guide are designed to empower researchers in the field of medicinal chemistry to explore novel chemical space and develop new therapeutic agents. The careful selection of reaction conditions, catalysts, and substrates allows for the controlled synthesis of these complex and medicinally relevant molecules.

References

- Izumi, Y., Sato, S., & Urabe, K. (2001). Catalytic Beckmann Rearrangement of Ketoximes in Ionic Liquids. Chemistry Letters, 30(10), 1034-1035.

-

ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). A Review of Synthesis and Various Biological Activities of Spiro Heterocyclic Compounds Comprising Oxindole and Pyrrolidine Moities. Retrieved from [Link]

-

Babar, K., Zahoor, A. F., Ahmad, S., & Akhtar, R. (2021). Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. Molecular Diversity, 25(4), 2487–2532. [Link]

-

Chakraborty, B., Sharma, P., & Kundu, B. (2016). Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities. Journal of Heterocyclic Chemistry, 53(5), 1331-1349. [Link]

-

Taylor & Francis Online. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

-

Drugs for Neglected Diseases initiative. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

-

MDPI. (2025). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Retrieved from [Link]

-

ResearchGate. (2025). An efficient catalytic method for the Beckmann rearrangement of ketoximes to amides and aldoximes to nitriles mediated by propylphosphonic anhydride (T3P®). Retrieved from [Link]

- De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274.

-

Journal of Qassim University for Science. (2025). Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Beckmann Rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

-

De Nino, A., Maiuolo, L., Algieri, V., Di Gioia, M. L., Nardi, M., Tallarida, M. A., ... & Merino, P. (2016). Synthesis of spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction. Beilstein journal of organic chemistry, 12, 2816–2824. [Link]

-

MDPI. (2018). Synthesis of Novel Spiro-Isoxazolidine Derivatives of 9α-Hydroxyparthenolide. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Retrieved from [Link]

-

Beilstein Journals. (2015). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Retrieved from [Link]

-

Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Retrieved from [Link]

-

RSC Publishing. (2018). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 6. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg( ii ) complex: a mechanistic perce ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02843D [pubs.rsc.org]

- 7. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 11. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Beckmann Rearrangement [organic-chemistry.org]

- 13. jk-sci.com [jk-sci.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. ionike.com [ionike.com]

- 17. researchgate.net [researchgate.net]

- 18. chesci.com [chesci.com]

- 19. jnsm.qu.edu.sa [jnsm.qu.edu.sa]

- 20. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 21. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. Synthesis of Novel Spiro-Isoxazolidine Derivatives of 9α-Hydroxyparthenolide [mdpi.com]

- 23. scilit.com [scilit.com]

- 24. Synthesis of spiro[isoindole-1,5’-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: 1-Benzyl-piperidin-4-one Oxime Hydrochloride Synthesis